molecular formula C16H20BrN B095529 DIBENZYLDIMETHYLAMMONIUM BROMIDE CAS No. 16536-62-2

DIBENZYLDIMETHYLAMMONIUM BROMIDE

Cat. No.: B095529
CAS No.: 16536-62-2
M. Wt: 306.24 g/mol
InChI Key: IMKFYSIHWZULRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBENZYLDIMETHYLAMMONIUM BROMIDE is an organic compound with the molecular formula C16H20NBr. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

DIBENZYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of N,N-dimethylaniline with benzyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The reaction can be represented as follows:

N,N-dimethylaniline+benzyl bromideN-Benzyl-N,N-dimethylphenylmethanaminium bromide\text{N,N-dimethylaniline} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-dimethylaniline+benzyl bromide→N-Benzyl-N,N-dimethylphenylmethanaminium bromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

DIBENZYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce N-Benzyl-N,N-dimethylaniline.

Scientific Research Applications

DIBENZYLDIMETHYLAMMONIUM BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

    Industry: The compound is used in the production of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism by which DIBENZYLDIMETHYLAMMONIUM BROMIDE exerts its effects involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can disrupt the normal function of ion channels and transport proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethylanilinium chloride
  • N-Benzyl-N,N-dimethylphenylmethanaminium chloride
  • N-Benzyl-N,N-dimethylphenylmethanaminium iodide

Uniqueness

DIBENZYLDIMETHYLAMMONIUM BROMIDE is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride and iodide counterparts. The bromide ion can also affect the compound’s interaction with biological systems, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

16536-62-2

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

IUPAC Name

dibenzyl(dimethyl)azanium;bromide

InChI

InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

IMKFYSIHWZULRD-UHFFFAOYSA-M

SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-]

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-]

Synonyms

DIBENZYLDIMETHYLAMMONIUM BROMIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.